13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine
CAS No.: 380494-16-6
Cat. No.: VC21392517
Molecular Formula: C19H15N5
Molecular Weight: 313.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380494-16-6 |
|---|---|
| Molecular Formula | C19H15N5 |
| Molecular Weight | 313.4g/mol |
| IUPAC Name | 4-naphthalen-1-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C19H15N5/c20-18-22-17(14-9-5-7-12-6-1-2-8-13(12)14)24-16-11-4-3-10-15(16)21-19(24)23-18/h1-11,17H,(H3,20,21,22,23) |
| Standard InChI Key | QSKJRHOGEDXIMR-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2C3N=C(N=C4N3C5=CC=CC=C5N4)N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3N=C(NC4=NC5=CC=CC=C5N34)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3N=C(NC4=NC5=CC=CC=C5N34)N |
Introduction
Synthesis and Characterization
The synthesis of complex organic compounds like 13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine typically involves multi-step organic reactions. These processes often require careful selection of reagents and conditions to achieve the desired structure. Characterization techniques such as NMR and LC-MS are crucial for confirming the structure of synthesized compounds .
Synthesis Techniques
-
Multi-step Organic Reactions: Involves a series of chemical transformations to build the complex molecular framework.
-
Reagent Selection: Choosing appropriate reagents is critical for achieving the desired chemical structure.
-
Condition Optimization: Conditions such as temperature, solvent, and reaction time must be optimized for each step.
Biological Activities and Potential Applications
Compounds with similar structures to 13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine may exhibit biological activities due to their complex molecular frameworks. The presence of a naphthalene moiety can enhance certain biological properties, such as anticancer activity . Further research is needed to explore the specific biological activities of this compound.
Potential Biological Activities
-
Anticancer Activity: Compounds with naphthyl moieties have shown promise in inhibiting cancer cell growth.
-
Enzyme Inhibition: Complex structures may interact with enzymes, influencing various biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume